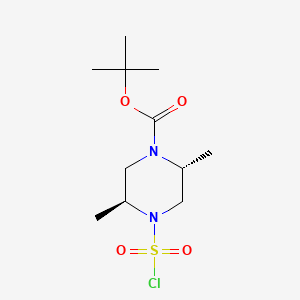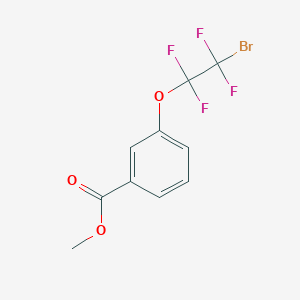
Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is an organic compound with the molecular formula C10H7BrF4O3 It is characterized by the presence of a benzoate ester group, a bromine atom, and multiple fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2-bromo-1,1,2,2-tetrafluoroethanol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The esterification process involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反応の分析
Types of Reactions
Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzoate ester group can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include azides, thiocyanates, and substituted amines.
Oxidation Reactions: Products include carboxylic acids.
Reduction Reactions: Products include primary alcohols.
科学的研究の応用
Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fluorinated compounds.
作用機序
The mechanism of action of Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate involves its interaction with specific molecular targets. The bromine and fluorine atoms in the compound contribute to its reactivity and ability to form stable complexes with other molecules. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets. The exact pathways and molecular targets are subject to ongoing research.
類似化合物との比較
Similar Compounds
- Methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate
- 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid
- 1-Methyl-3-(1,1,2,2-tetrafluoroethoxy)benzene
Uniqueness
Methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate is unique due to the presence of both bromine and multiple fluorine atoms, which impart distinct chemical properties. The combination of these elements enhances its reactivity and potential applications in various fields. The compound’s structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
特性
分子式 |
C10H7BrF4O3 |
|---|---|
分子量 |
331.06 g/mol |
IUPAC名 |
methyl 3-(2-bromo-1,1,2,2-tetrafluoroethoxy)benzoate |
InChI |
InChI=1S/C10H7BrF4O3/c1-17-8(16)6-3-2-4-7(5-6)18-10(14,15)9(11,12)13/h2-5H,1H3 |
InChIキー |
SGPWYEWLSZUDQH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CC=C1)OC(C(F)(F)Br)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Ethylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B13447734.png)
![1-(Phenyl[2-(trifluoromethyl)phenyl]methyl)-1,4-diazepane oxalate](/img/structure/B13447742.png)
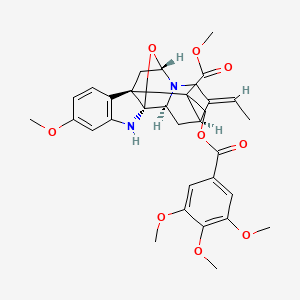
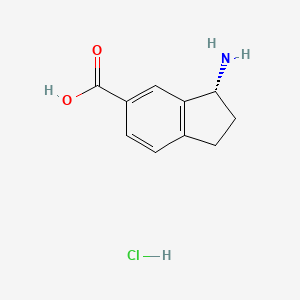
![N-[2-[4-[(E)-4-[3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-4-oxobut-2-enyl]piperazin-1-yl]ethyl]-3-(2,2-difluoro-10,12-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanamide](/img/structure/B13447763.png)
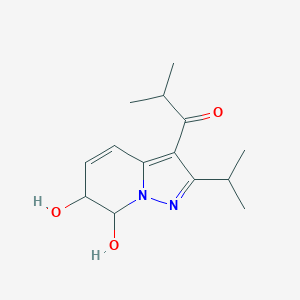
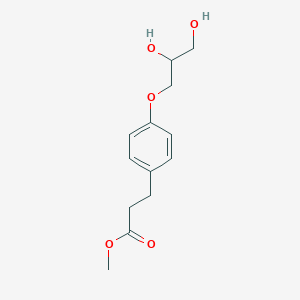
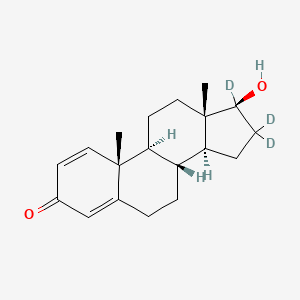
![2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13447796.png)
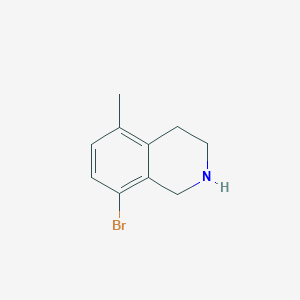
![4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]butanoic acid](/img/structure/B13447812.png)
![4-amino-5,6-dideuterio-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B13447813.png)
